4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline
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Overview
Description
4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline is a complex organic compound that features a quinoline core structure substituted with a piperazine ring and a methylpyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline typically involves multi-step organic reactions. One common method involves the reaction of quinoline derivatives with piperazine and methylpyrimidine under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential antimalarial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could inhibit the haem detoxification pathway in Plasmodium falciparum, similar to other quinoline derivatives .
Comparison with Similar Compounds
Similar Compounds
Piperaquine: Another quinoline derivative with antimalarial properties.
Brexpiprazole: A quinoline-based compound used as an antipsychotic.
Uniqueness
4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C18H19N5 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinoline |
InChI |
InChI=1S/C18H19N5/c1-14-12-19-13-21-18(14)23-10-8-22(9-11-23)17-6-7-20-16-5-3-2-4-15(16)17/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
LUPPGVJXMRYNIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C3=CC=NC4=CC=CC=C43 |
Origin of Product |
United States |
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